2-Bromo-4-difluoromethoxy-5-methylpyridine

Description

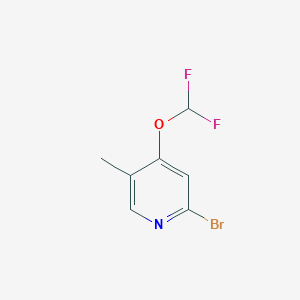

2-Bromo-4-difluoromethoxy-5-methylpyridine is a halogenated pyridine derivative with the molecular formula C₇H₆BrF₂NO. Its structure features a bromine atom at position 2, a difluoromethoxy group (-OCF₂H) at position 4, and a methyl group (-CH₃) at position 3.

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-3-11-6(8)2-5(4)12-7(9)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWWCEOVYYHXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-difluoromethoxy-5-methylpyridine typically involves multiple steps:

Starting Material: The synthesis begins with pyridine, which undergoes halogenation to introduce bromine and fluorine atoms.

Halogenation: Pyridine is reacted with diiodomethane to form 2,5-diiodopyridine.

Bromination: The 2,5-diiodopyridine is then reacted with bromoethane under basic conditions to introduce the bromine atom.

Methoxylation: The resulting 2-bromo-5-bromoethylpyridine is reacted with difluoromethyl methanoate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-difluoromethoxy-5-methylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

2-Bromo-4-difluoromethoxy-5-methylpyridine has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: It is used in the development of new agrochemical products.

Materials Science: It is used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-5-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its desired effects .

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Substituent Effects: The difluoromethoxy group (-OCF₂H) in the target compound enhances electronegativity and oxidative stability compared to non-fluorinated analogs like 2-Bromo-3-methylpyridine . Chloro and fluoro substituents (e.g., in 4-Bromo-5-chloro-2-methylpyridine and 2-Bromo-5-fluoro-3-methylpyridine ) improve lipophilicity and resistance to enzymatic degradation, which is critical in agrochemical design.

Positional Isomerism :

- Bromine at position 2 (as in the target compound and 2-Bromo-3-methylpyridine ) directs electrophilic substitution to the para position, whereas bromine at position 4 (e.g., 4-Bromo-5-chloro-2-methylpyridine ) alters regioselectivity in reactions.

Core Heterocycle Differences :

- Pyrimidine derivatives like 5-Bromo-2,4-dimethoxypyrimidine exhibit lower basicity due to dual nitrogen atoms, contrasting with pyridine-based compounds.

Applications :

- Brominated pyridines with methyl and halogen groups (e.g., 4-Bromo-5-chloro-2-methylpyridine ) are commonly used in pesticide synthesis, as seen in bromacil analogs .

Research Implications and Gaps

- Synthetic Utility : The target compound’s difluoromethoxy group may offer advantages in medicinal chemistry for improving bioavailability and metabolic stability.

- Safety Considerations: Brominated pyridines generally require careful handling due to toxicity risks, as noted in SDS guidelines for 2-Bromo-3-methylpyridine .

Biological Activity

2-Bromo-4-difluoromethoxy-5-methylpyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

This compound has the molecular formula C7H6BrF2NO and a molecular weight of 232.03 g/mol. The structure features a bromine atom, two fluorine atoms, and a methoxy group attached to a methylpyridine core, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

- Antimicrobial Properties : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 25 µg/mL, suggesting its potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cytotoxicity with IC50 values ranging from 15 to 30 µM. Flow cytometry analysis indicated that the mechanism involves the induction of apoptosis through caspase activation.

- Enzyme Inhibition Studies : Research focused on the inhibition of cytochrome P450 enzymes highlighted that this compound could inhibit CYP3A4 activity, which is crucial for drug metabolism. This inhibition may lead to drug-drug interactions when co-administered with other pharmaceuticals.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of similar compounds, indicating that modifications to the pyridine ring can enhance or diminish biological activity. For instance, compounds with additional halogen substitutions exhibited increased potency against specific cancer cell lines.

Table: Structure-Activity Relationships

| Compound | Activity | Comments |

|---|---|---|

| This compound | Moderate cytotoxicity | Effective against certain cancer cells |

| 2-Chloro-4-difluoromethoxy-5-methylpyridine | Low cytotoxicity | Less effective than brominated analog |

| 2-Iodo-4-difluoromethoxy-5-methylpyridine | High cytotoxicity | Enhanced activity due to iodine substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.